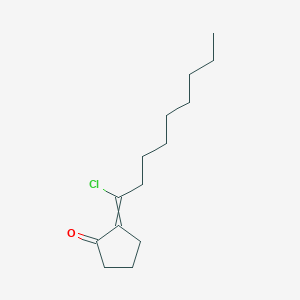![molecular formula C17H15ClO3S B12627682 {[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid CAS No. 919481-13-3](/img/structure/B12627682.png)
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid is a complex organic compound characterized by the presence of a chlorophenyl group, a phenyl group, and a sulfanylacetic acid moiety
準備方法
The synthesis of {[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl intermediate: This step involves the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of a base to form the intermediate.
Introduction of the sulfanyl group: The intermediate is then reacted with thioglycolic acid under acidic conditions to introduce the sulfanyl group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
化学反応の分析
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of {[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It can inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.
Modulation of signaling pathways: The compound may modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
類似化合物との比較
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid can be compared with other similar compounds, such as:
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]thio}acetic acid: Similar in structure but with a thio group instead of a sulfanyl group.
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]oxy}acetic acid: Contains an oxy group instead of a sulfanyl group.
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]amino}acetic acid: Features an amino group in place of the sulfanyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
919481-13-3 |
|---|---|
分子式 |
C17H15ClO3S |
分子量 |
334.8 g/mol |
IUPAC名 |
2-[3-(3-chlorophenyl)-3-oxo-1-phenylpropyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H15ClO3S/c18-14-8-4-7-13(9-14)15(19)10-16(22-11-17(20)21)12-5-2-1-3-6-12/h1-9,16H,10-11H2,(H,20,21) |
InChIキー |
QIAVFQNFSQOQPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC(=CC=C2)Cl)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


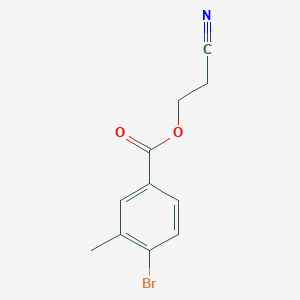
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

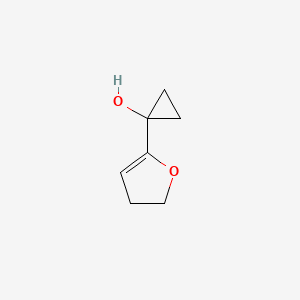
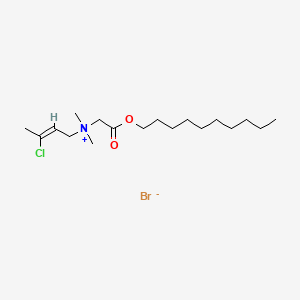
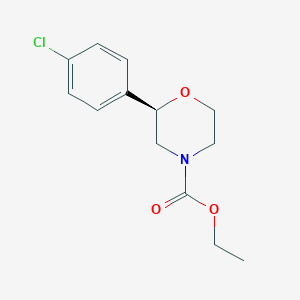
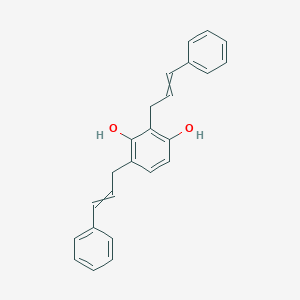
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
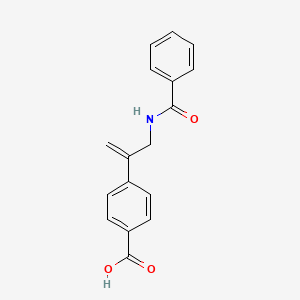
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)
![(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone](/img/structure/B12627636.png)

![Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-](/img/structure/B12627639.png)
